molecular formula C10H8FN B1590990 4-Fluoronaphthalen-1-amine CAS No. 438-32-4

4-Fluoronaphthalen-1-amine

Cat. No.: B1590990
CAS No.: 438-32-4
M. Wt: 161.18 g/mol
InChI Key: OHGQJGPCYSDTGN-UHFFFAOYSA-N
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Description

4-Fluoronaphthalen-1-amine is an organic compound with the molecular formula C10H8FN It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoronaphthalen-1-amine can be synthesized through the reduction of 4-fluoro-1-nitronaphthalene. The reduction is typically carried out using palladium on activated charcoal as a catalyst under hydrogenation conditions. The reaction mixture is hydrogenated at 50 psi for several hours until the starting material is completely consumed .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrogenation processes similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on charcoal.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-Fluoro-1-nitronaphthalene.

    Reduction: Various reduced amine derivatives.

    Substitution: Substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoronaphthalen-1-amine largely depends on its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in various biochemical pathways. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 4-Chloronaphthalen-1-amine
  • 4-Bromonaphthalen-1-amine
  • 4-Iodonaphthalen-1-amine

Comparison: 4-Fluoronaphthalen-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. Fluorine’s high electronegativity and small size can lead to different reactivity patterns and biological interactions, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-fluoronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGQJGPCYSDTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570457
Record name 4-Fluoronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438-32-4
Record name 4-Fluoronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-1-nitro-naphthalene (1 g) was dissolved in EtOAc (20 mL) and placed into a hydrogenating flask containing Palladium on activated charcoal (10%, 0.3 g). The reaction mixture was hydrogenated at 50 psi for 5 hr. During the reaction, the pressure of the hydrogen dropped due to the consuming of the hydrogen, and it was brought back to 50 psi a few times. Finally, the reaction stopped when all the starting material was used. The resulting solution was filtered through a pad of celite and washed with EtOAc (20 mL). The clear filtrate was concentrated and dried under vacuum to yield 4-Fluoro-1-aminonaphthalene.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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